molecular formula C7H6N2OS B8551123 1,2,3-Benzothiadiazol-7-ylmethanol

1,2,3-Benzothiadiazol-7-ylmethanol

Cat. No. B8551123
M. Wt: 166.20 g/mol
InChI Key: MMJJSXHLELHPKL-UHFFFAOYSA-N
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Patent
US05229384

Procedure details

110 ml of triethyl borate are added dropwise to a suspension of 54 g of carboxybenzo-1,2,3-thiadiazole in 420 ml of tetrahydrofuran at room temperature under a nitrogen atmosphere, while stirring, stirring is continued for 1 hour and 45.6 ml of borane-dimethyl sulfide complex in 60 ml of tetrahydrofuran are then added dropwise, with gentle cooling, vigorous evolution of gas being observed. After the mixture has been stirred overnight and left to stand at room temperature, it is cooled again to 5°-10° C. and 200 ml of methanol are added dropwise, while stirring and cooling thoroughly, vigorous evolution of gas again occurring. The mixture is then evaporated in vacuo, a further 300 ml of methanol are added and the mixture is evaporated again. The residue is purified on silica gel (solvent: ethyl acetate/hexane) and the resulting product is recyrstallized from ethyl acetate/hexane. The resulting title compound melts at 79°-81° C.
Quantity
110 mL
Type
reactant
Reaction Step One
Name
carboxybenzo-1,2,3-thiadiazole
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
420 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
B([O:8][CH2:9][CH3:10])(OCC)OCC.C([C:14]1[C:19]2[N:20]=[N:21][S:22][C:18]=2C=[CH:16][CH:15]=1)(O)=O.CO>O1CCCC1>[OH:8][CH2:9][C:10]1[C:18]2[S:22][N:21]=[N:20][C:19]=2[CH:14]=[CH:15][CH:16]=1

Inputs

Step One
Name
Quantity
110 mL
Type
reactant
Smiles
B(OCC)(OCC)OCC
Name
carboxybenzo-1,2,3-thiadiazole
Quantity
54 g
Type
reactant
Smiles
C(=O)(O)C1=CC=CC2=C1N=NS2
Name
Quantity
420 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
STIRRING
Type
STIRRING
Details
After the mixture has been stirred overnight
Duration
8 (± 8) h
WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
to stand at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
it is cooled again to 5°-10° C.
STIRRING
Type
STIRRING
Details
while stirring
TEMPERATURE
Type
TEMPERATURE
Details
cooling thoroughly
CUSTOM
Type
CUSTOM
Details
The mixture is then evaporated in vacuo
ADDITION
Type
ADDITION
Details
a further 300 ml of methanol are added
CUSTOM
Type
CUSTOM
Details
the mixture is evaporated again
CUSTOM
Type
CUSTOM
Details
The residue is purified on silica gel (solvent: ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
OCC1=CC=CC=2N=NSC21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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